Cas no 1185022-42-7 (N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)

N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride
- 1185022-42-7
- N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-4-oxochromene-2-carboxamide;hydrochloride
- AKOS026684779
- N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride
- N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
- VU0628247-1
- F5005-0242
-
- インチ: 1S/C18H23N3O5S.ClH/c1-2-20-8-10-21(11-9-20)27(24,25)12-7-19-18(23)17-13-15(22)14-5-3-4-6-16(14)26-17;/h3-6,13H,2,7-12H2,1H3,(H,19,23);1H
- InChIKey: CRXQBLKZKFCJCL-UHFFFAOYSA-N
- ほほえんだ: Cl.S(CCNC(C1=CC(C2C=CC=CC=2O1)=O)=O)(N1CCN(CC)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 429.1125197g/mol
- どういたいしつりょう: 429.1125197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 692
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5005-0242-1mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-10μmol |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-20μmol |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-3mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-5mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-15mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-30mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-2μmol |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-2mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5005-0242-10mg |
N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride |
1185022-42-7 | 10mg |
$79.0 | 2023-09-10 |
N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochlorideに関する追加情報
Introduction to N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride (CAS No. 1185022-42-7)
N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride, with the CAS number 1185022-42-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject for further investigation and development.
The structure of this compound features a chromene core, which is a well-known scaffold in medicinal chemistry due to its versatility and biological relevance. The chromene moiety is characterized by a benzopyranone ring system, which has been extensively studied for its potential applications in the treatment of various diseases. In particular, the 4H-chromene scaffold is known for its ability to interact with biological targets, making it a desirable component in drug design.
The presence of the N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl} group in the molecule adds another layer of complexity and functionality. Piperazine derivatives are widely recognized for their pharmacological properties, including antihistaminic, antipsychotic, and anti-inflammatory effects. The sulfonylethyl group further enhances the solubility and bioavailability of the compound, which are crucial factors in drug development.
Recent research has highlighted the importance of chromene derivatives in the development of novel therapeutic agents. Studies have shown that these compounds can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, chromene derivatives have been found to possess antioxidant properties, which could be beneficial in the management of oxidative stress-related disorders such as neurodegenerative diseases.
In addition to their potential therapeutic applications, N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride may also serve as a lead compound for further structural optimization. By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity and improve its pharmacokinetic properties. This approach is commonly employed in drug discovery to develop more effective and safer drugs.
The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for formulation into pharmaceutical products. The salt form also improves the bioavailability of the active ingredient, ensuring that it can be effectively absorbed and utilized by the body.
Current research efforts are focused on exploring the pharmacological profile of this compound through in vitro and in vivo studies. These studies aim to elucidate its mechanism of action and evaluate its potential therapeutic benefits. Preliminary findings suggest that N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride may have applications in treating conditions such as inflammation, pain, and neurodegenerative disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques are employed to ensure high yield and purity, which are essential for pharmaceutical applications. The synthesis process also emphasizes sustainability and green chemistry principles to minimize environmental impact.
The chemical properties of N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride make it a versatile building block for drug discovery. Its unique structural features allow for modifications that can tailor its biological activity to specific therapeutic targets. This flexibility is crucial in developing drugs that are both effective and well-tolerated by patients.
Future studies will likely focus on exploring the compound's interactions with biological targets at the molecular level. Techniques such as X-ray crystallography and computational modeling can provide insights into how the compound binds to its targets and how these interactions influence its biological activity. Such information is invaluable for designing more potent and selective drugs.
The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride represents an exciting opportunity for researchers to contribute to this collaborative effort. By understanding its properties and potential applications, scientists can move closer to developing innovative treatments for various diseases.
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